molecular formula C6H11NO B1359316 3-Vinylmorpholine CAS No. 148860-48-4

3-Vinylmorpholine

Cat. No. B1359316
CAS RN: 148860-48-4
M. Wt: 113.16 g/mol
InChI Key: QEXXWAFEPQBSML-UHFFFAOYSA-N
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Description

3-Vinylmorpholine is a significant building block used in the synthesis of various kinds of chemicals, including polymers, pharmaceuticals, agrochemicals, and fuels. It is also known as 3-ethenylmorpholine .


Synthesis Analysis

The synthesis of morpholines, including this compound, has been a subject of much study due to their biological and pharmacological importance . The synthesis of morpholines and their carbonyl-containing analogs from 1,2-amino alcohols, aziridines, epoxides, and related compounds has been described in recent advances . Special attention is paid to the syntheses performed in a stereoselective manner and using transition metal catalysis .

Scientific Research Applications

1. Biomedical Applications

Vinyl polymers, such as those derived from 3-vinylmorpholine, have seen intensive research for their broad diversity and functionalities. One key area is biomedical applications, where degradable vinyl polymers have been increasingly explored. These polymers are used in nanomedicine, microelectronics, and environmental protection, highlighting the importance of developing degradable vinyl polymers for advanced biomedical applications (Delplace & Nicolas, 2015).

2. Polymer Synthesis and Modification

In the realm of polymer science, this compound plays a role in the synthesis of various polymers. For instance, the vinylation of morpholine with acetylene is a noted method for synthesizing 4-vinylmorpholine, which is then utilized in different polymer syntheses (Asratyan et al., 2018). Additionally, polymers like poly(vinyl chloride) (PVC) have been chemically modified for enhanced properties and specific applications, a process where derivatives of vinyl polymers could be relevant (Moulay, 2010).

3. Advanced Material Applications

This compound derivatives have been used in the creation of complex metallic architectures through 3D printing. This application highlights the versatility of vinyl polymers in creating intricate structures for electronics, acoustic absorption, thermal insulation, and other areas (Wang et al., 2014).

4. Organic Electronics and Optoelectronics

In the field of organic electronics and optoelectronics, this compound and its derivatives have shown potential. Regioregular poly(3-alkylthiophene) conducting block copolymers, for instance, incorporate vinyl terminated regioregular poly(3-alkylthiophene) via atom transfer radical polymerization (ATRP), demonstrating applications in transistors and solar cells (Iovu et al., 2005).

5

. Environmental and Water TreatmentVinyl polymers derived from compounds like this compound have been applied in environmental and water treatment contexts. Poly(vinylidene fluoride) (PVDF) membranes, for example, are used in water treatment, gas separation, and as separators for lithium-ion batteries. These applications underscore the importance of such polymers in environmental sustainability and resource management (Kang & Cao, 2014).

properties

IUPAC Name

3-ethenylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c1-2-6-5-8-4-3-7-6/h2,6-7H,1,3-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEXXWAFEPQBSML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1COCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10631268
Record name 3-Ethenylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10631268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

148860-48-4
Record name 3-Ethenylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10631268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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